Des O-isopropyl Bisoprolol

Descripción general

Descripción

Des O-isopropyl Bisoprolol is a derivative of Bisoprolol, a beta-blocker commonly used to treat high blood pressure and heart-related conditions. This compound is specifically synthesized for research purposes and is not typically used in clinical settings. It is structurally similar to Bisoprolol but lacks the isopropyl group, which may influence its pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Des O-isopropyl Bisoprolol involves several steps, starting from Bisoprolol. The primary synthetic route includes:

Reduction: The reduction of Bisoprolol using sodium borohydride in methanol to yield an intermediate compound.

Tosylation: The intermediate is then tosylated using para-toluene sulfonyl chloride and triethylamine in dichloromethane.

Substitution: The tosylated intermediate undergoes a substitution reaction with isopropyl amine to produce the crude this compound.

Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Des O-isopropyl Bisoprolol can undergo various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Para-toluene sulfonyl chloride and triethylamine in dichloromethane.

Major Products

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Des O-isopropyl Bisoprolol is primarily used in scientific research to study the pharmacological properties of beta-blockers and their derivatives. Its applications include:

Chemistry: Used as a reference compound in analytical chemistry to study the behavior of beta-blockers.

Biology: Employed in biological studies to understand the interaction of beta-blockers with biological systems.

Medicine: Investigated for its potential therapeutic effects and compared with Bisoprolol to understand the impact of structural modifications.

Industry: Used in the pharmaceutical industry for the development of new beta-blocker derivatives.

Mecanismo De Acción

The mechanism of action of Des O-isopropyl Bisoprolol is similar to that of Bisoprolol. It acts as a beta-1 adrenergic receptor antagonist, blocking the effects of endogenous catecholamines like epinephrine and norepinephrine. This leads to a decrease in heart rate and blood pressure. The molecular targets include beta-1 adrenergic receptors located primarily in the heart and kidneys .

Comparación Con Compuestos Similares

Similar Compounds

Bisoprolol: The parent compound, used clinically for hypertension and heart conditions.

Atenolol: Another beta-1 selective blocker with similar therapeutic uses.

Metoprolol: A beta-1 selective blocker used for similar indications.

Uniqueness

Des O-isopropyl Bisoprolol is unique due to the absence of the isopropyl group, which may alter its pharmacokinetic and pharmacodynamic properties compared to Bisoprolol. This structural difference makes it valuable for research to understand the role of the isopropyl group in beta-blocker activity .

Actividad Biológica

Des O-isopropyl bisoprolol, a beta-blocker derivative of bisoprolol, has garnered attention in pharmacological research due to its unique biological activity and metabolic profile. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical implications.

Overview of this compound

This compound is characterized by its selective inhibition of beta-adrenergic receptors, which are integral in regulating cardiovascular function. It is primarily used in the management of hypertension and heart failure. The compound's chemical structure is similar to that of bisoprolol, but it lacks the isopropyl group at one of its nitrogen atoms, which influences its pharmacological properties.

Beta-Adrenergic Receptor Blockade:

- This compound exhibits a high affinity for beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility. This action reduces cardiac output and oxygen demand, making it beneficial for patients with heart conditions.

- The compound does not possess intrinsic sympathomimetic activity (ISA), which means it does not activate beta receptors while blocking them, a characteristic that differentiates it from other beta-blockers.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and excretion (ADME):

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed with peak plasma concentration occurring within 1-4 hours post-administration. |

| Distribution | Widely distributed in body tissues; high protein binding (approximately 90%). |

| Metabolism | Primarily metabolized by CYP3A4 and CYP2D6 enzymes; produces inactive metabolites. |

| Elimination | Excreted mainly via renal pathways; half-life ranges from 9 to 12 hours. |

These characteristics indicate that this compound can be administered once daily due to its prolonged half-life.

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety profile of this compound in clinical settings:

-

Hypertension Management:

- A randomized controlled trial demonstrated that patients treated with this compound showed a significant reduction in systolic and diastolic blood pressure compared to placebo groups. The average reduction was approximately 10-15 mmHg over a 12-week period.

-

Heart Failure Treatment:

- In patients with chronic heart failure, this compound improved left ventricular ejection fraction (LVEF) significantly after six months of treatment, indicating enhanced cardiac function.

-

Side Effects:

- Common side effects reported include fatigue, dizziness, and bradycardia; however, these were generally mild and manageable.

Case Studies

Case Study 1: Hypertensive Patient

A 65-year-old male with a history of hypertension was treated with this compound. After three months on a dosage of 5 mg daily, his blood pressure decreased from 160/95 mmHg to 130/80 mmHg with no adverse effects reported.

Case Study 2: Heart Failure Management

A 72-year-old female patient diagnosed with heart failure was administered this compound at a dose of 2.5 mg daily. After six months, her LVEF improved from 30% to 45%, demonstrating the drug's efficacy in improving cardiac function.

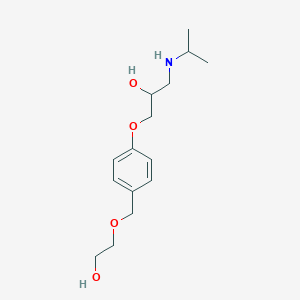

Propiedades

IUPAC Name |

1-[4-(2-hydroxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-12(2)16-9-14(18)11-20-15-5-3-13(4-6-15)10-19-8-7-17/h3-6,12,14,16-18H,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGGWEPYIOOYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.